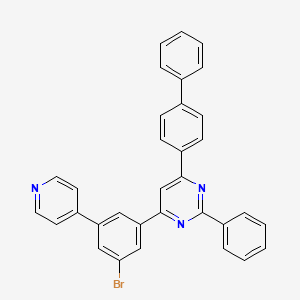
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various coupling reactions. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS).
Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring, often using reagents like ammonium acetate and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions where substituents on the aromatic rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Biphenyl-4-yl)-6-(3-chloro-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
- 4-(Biphenyl-4-yl)-6-(3-fluoro-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
Uniqueness
The uniqueness of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C33H22BrN3 |
|---|---|
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
4-(3-bromo-5-pyridin-4-ylphenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C33H22BrN3/c34-30-20-28(25-15-17-35-18-16-25)19-29(21-30)32-22-31(36-33(37-32)27-9-5-2-6-10-27)26-13-11-24(12-14-26)23-7-3-1-4-8-23/h1-22H |
Clé InChI |
PGKFQLBZPVLWRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


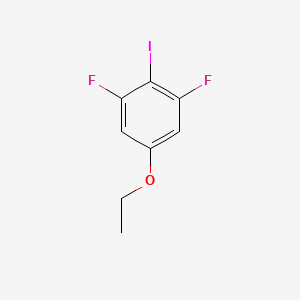


![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
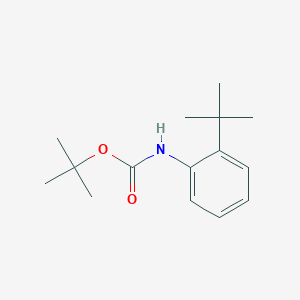
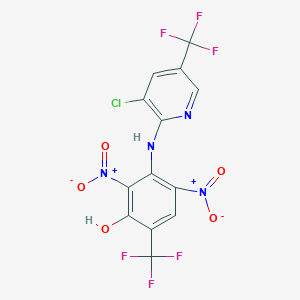
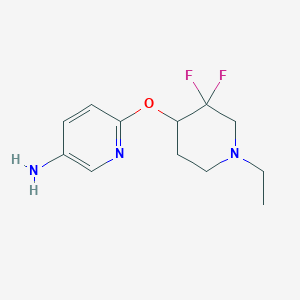

![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
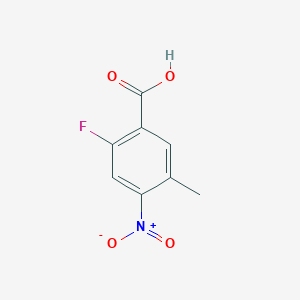
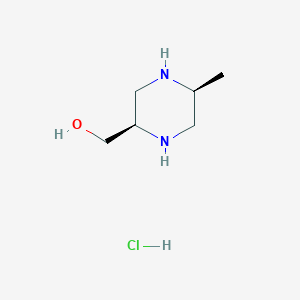
![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
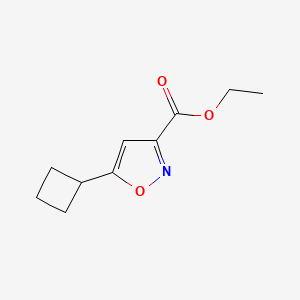
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)
